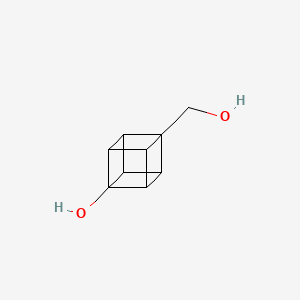
4-Hydroxymethyl-cuban-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxymethyl-cuban-1-ol is a chemical compound with the molecular formula C9H10O2 and a molecular weight of 150.18 g/mol . This compound is part of the cubane family, which is known for its unique cubic structure. The presence of a hydroxymethyl group and a hydroxyl group makes it an interesting subject for various chemical reactions and applications.
Analyse Chemischer Reaktionen
4-Hydroxymethyl-cuban-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The hydroxyl group can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxymethyl-cuban-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex cubane derivatives.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials and polymers.
Wirkmechanismus
The mechanism of action of 4-Hydroxymethyl-cuban-1-ol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. Specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxymethyl-cuban-1-ol can be compared with other cubane derivatives, such as:
Cubane-1,4-diol: Similar structure but with two hydroxyl groups.
Cubane-1-carboxylic acid: Contains a carboxyl group instead of a hydroxymethyl group.
4-Methyl-cuban-1-ol: Contains a methyl group instead of a hydroxymethyl group.
Eigenschaften
Molekularformel |
C9H10O2 |
|---|---|
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
4-(hydroxymethyl)cuban-1-ol |
InChI |
InChI=1S/C9H10O2/c10-1-8-2-5-3(8)7-4(8)6(2)9(5,7)11/h2-7,10-11H,1H2 |
InChI-Schlüssel |
POQXSTAPXFCVQR-UHFFFAOYSA-N |
Kanonische SMILES |
C(C12C3C4C1C5C2C3C45O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


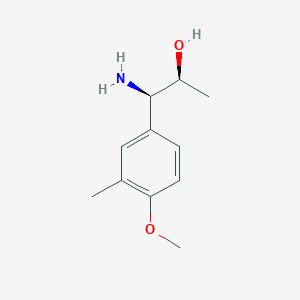
![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13032520.png)
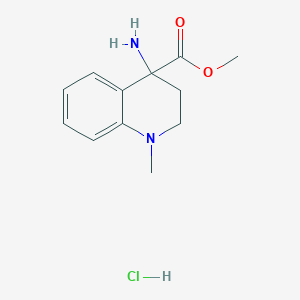
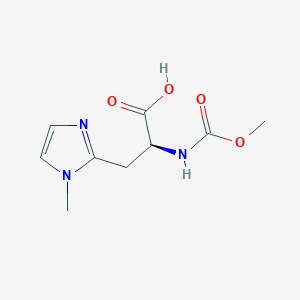
![3-Bromo-6-chloropyrido[2,3-b]pyrazine](/img/structure/B13032525.png)
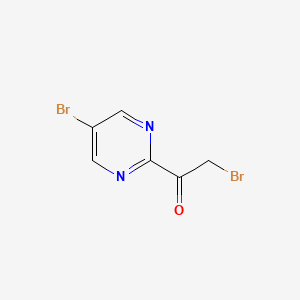
![(2R)-2-[3-(2-methoxyethoxy)-5-oxo-5,6-dihydro-1,6-naphthyridin-6-yl]propanoic acid; naphthalene-2-sulfonic acid](/img/structure/B13032532.png)

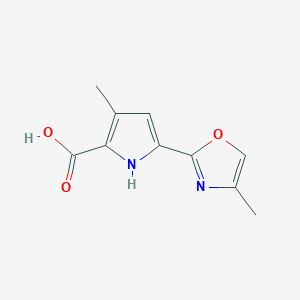
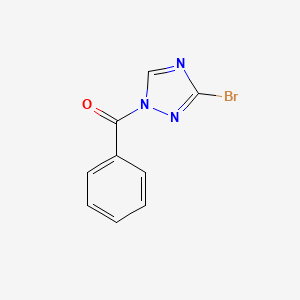
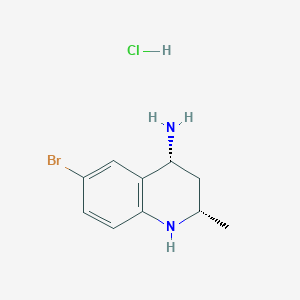
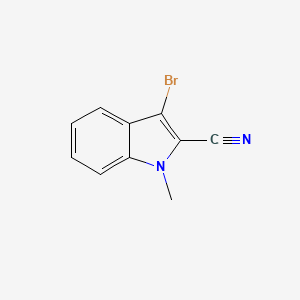

![2-(Benzo[c]isoxazol-3-yl)aceticacid](/img/structure/B13032562.png)
